4-Methoxy-4-methyl-2-propan-2-yloxane
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Overview
Description
4-Methoxy-4-methyl-2-propan-2-yloxane is an organic compound with the molecular formula C7H14O2 It is a cyclic ether with a methoxy group and a methyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-methyl-2-propan-2-yloxane can be achieved through several methods. One common approach involves the reaction of 4-methoxy-4-methyl-2-pentanol with an acid catalyst to induce cyclization, forming the oxane ring. The reaction typically requires mild temperatures and can be carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems can enhance the efficiency of the cyclization process, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-methyl-2-propan-2-yloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
4-Methoxy-4-methyl-2-propan-2-yloxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Methoxy-4-methyl-2-propan-2-yloxane exerts its effects involves interactions with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic catalysis and receptor binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-4-methyl-2-pentanol: A structurally similar compound with a hydroxyl group instead of an oxane ring.
4-Methoxy-4-methyl-2-pentanone: Another related compound with a ketone functional group.
Uniqueness
4-Methoxy-4-methyl-2-propan-2-yloxane is unique due to its cyclic ether structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
4-methoxy-4-methyl-2-propan-2-yloxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-8(2)9-7-10(3,11-4)5-6-12-9/h8-9H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJDAIHCJHFTTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCO1)(C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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